![molecular formula C18H15N5O2S B2497252 2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide CAS No. 1359476-20-2](/img/structure/B2497252.png)
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide
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Description
"2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide" is a chemical compound with potential significance in various fields of research. The compound is part of a broader class of triazoloquinoxaline derivatives, known for their diverse pharmacological activities.
Synthesis Analysis
The synthesis of related triazoloquinoxaline derivatives involves multi-step chemical reactions, starting with the formation of quinoxaline cores followed by the introduction of the triazolo moiety. One method for synthesizing related compounds includes the reaction of quinoxaline sulfanyl derivatives with amino acid esters or acetic acid derivatives, utilizing DCC coupling and azide coupling methods (Fathalla, 2015).
Scientific Research Applications
Quinoxaline Derivatives in Scientific Research
Quinoxaline derivatives, also called benzopyrazines, are heterocyclic compounds with a wide range of applications. They are used as dyes, pharmaceuticals, and antibiotics, with some being explored for their antitumoral properties. Quinoxalines can be formed by condensing ortho-diamines with 1,2-diketones, leading to a diverse array of substituted derivatives with significant biological activities (Aastha Pareek and Dharma Kishor, 2015).
Triazole Derivatives in Pharmaceutical Development
Triazole derivatives represent a class of five-membered heterocyclic compounds essential for developing new drugs with diverse biological activities. These compounds have been studied for their potential uses in various therapeutic areas, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, antiviral activities, and treatments for several neglected diseases. The triazoles' versatility and structural variations make them a focus for synthesizing new chemical entities and pharmaceuticals (V. Ferreira et al., 2013).
properties
IUPAC Name |
N-(2-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl)acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N5O2S/c1-25-15-9-5-3-7-13(15)20-16(24)10-26-18-17-22-19-11-23(17)14-8-4-2-6-12(14)21-18/h2-9,11H,10H2,1H3,(H,20,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWIKKHNYYFXARF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC3=CC=CC=C3N4C2=NN=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(2-methoxyphenyl)acetamide |
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